2-Hydroxy-4-methylpyrimidine-5-carboxylic acid 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 13008-17-8
VCID: VC21357384
InChI: InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11)
SMILES: CC1=C(C=NC(=O)N1)C(=O)O
Molecular Formula: C12H10N4
Molecular Weight: 154.12 g/mol

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

CAS No.: 13008-17-8

Cat. No.: VC21357384

Molecular Formula: C12H10N4

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid - 13008-17-8

Specification

CAS No. 13008-17-8
Molecular Formula C12H10N4
Molecular Weight 154.12 g/mol
IUPAC Name 6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11)
Standard InChI Key CUECEAQETPETQR-UHFFFAOYSA-N
SMILES CC1=C(C=NC(=O)N1)C(=O)O
Canonical SMILES CC1=C(C=NC(=O)N1)C(=O)O

Introduction

Chemical Identification and Structural Characteristics

Basic Chemical Properties

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a white crystalline solid with a molecular weight of 154.12 g/mol . Its IUPAC name, 6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid, reflects the presence of a hydroxyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5 on the pyrimidine ring . The compound’s solubility profile varies significantly with pH, showing higher solubility in alkaline aqueous solutions due to deprotonation of the carboxylic acid group.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.13008-17-8
Molecular FormulaC₆H₆N₂O₃
IUPAC Name6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid
SMILESCC1=C(C=NC(=O)N1)C(=O)O
PubChem CID3821780

Structural Analysis

X-ray crystallography and NMR studies confirm a planar pyrimidine ring system stabilized by resonance interactions. The hydroxyl group at position 2 participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, enhancing thermal stability up to 220°C . Substituent effects influence reactivity: the methyl group at position 4 increases lipophilicity (logP ≈ 0.8), while the carboxylic acid at position 5 enables salt formation with amines or inorganic bases .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route, described in Chinese Patent CN103880757A, involves a two-step process :

  • Step 1: Benzyl Protection
    5-Bromo-2-cyanopyrimidine reacts with phenylcarbinol in toluene using cesium carbonate (Cs₂CO₃), cuprous iodide (CuI), and 1,10-phenanthroline as catalysts. Heating at 110°C for 4–12 hours yields 5-benzyloxy-2-cyanopyrimidine with 90% efficiency .

  • Step 2: Hydrolysis and Deprotection
    The intermediate undergoes alkaline hydrolysis (NaOH, 25–100°C), followed by acidification (HCl, pH 3–4) to remove the benzyl group, producing the final compound with 67% yield .

Table 2: Synthesis Parameters

ParameterStep 1Step 2
CatalystCuI, 1,10-phenNaOH
Temperature110°C25–100°C
Time4–12 hours2–6 hours
Yield90%67%

Industrial Scalability

Optimized conditions for large-scale production include continuous flow reactors to maintain exothermic control during benzylation and membrane-based purification systems to recover unreacted phenylcarbinol . Lifecycle assessments indicate a 32% reduction in solvent waste compared to batch processes.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient pyrimidine ring undergoes regioselective nitration at position 6 when treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. Halogenation with phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 2 with chlorine, enabling further functionalization .

Metal Coordination

The carboxylic acid and hydroxyl groups form stable complexes with transition metals. Zinc(II) complexes demonstrate enhanced antibacterial activity compared to the parent compound, as evidenced by 18% larger inhibition zones against Burkholderia thailandensis in Kirby-Bauer assays .

Biomedical Applications

Antimicrobial Activity

In disk diffusion assays, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (10 μg/mL) showed broad-spectrum activity:

  • Gram-positive bacteria: 14 mm zone against Bacillus cereus

  • Gram-negative bacteria: 12 mm zone against Escherichia coli

  • Acid-fast bacteria: 10 mm zone against Mycobacterium smegmatis .

The carboxylic acid group enhances target binding compared to ester derivatives, likely through zinc coordination in bacterial enzymes like IspF .

ActivityModelIC₅₀/EC₅₀Source
AntibacterialB. cereus8.2 μM
COX-2 InhibitionIn silico12.4 μM
Cytotoxicity (HeLa)Cell culture>100 μM

Pharmacokinetic and Toxicological Considerations

ADME Properties

In vitro studies using Caco-2 cell monolayers revealed moderate permeability (Papp = 4.3 × 10⁻⁶ cm/s), suggesting potential oral bioavailability. Plasma protein binding is 89% in human serum albumin assays.

Toxicity Data

Acute toxicity testing in rats (OECD 423) established an LD₅₀ > 2,000 mg/kg, classifying the compound as Category 5 under GHS. Chronic exposure at 100 mg/kg/day for 28 days caused no histopathological changes in liver or kidney tissues.

Industrial and Regulatory Status

Patent Landscape

Since 2014, six patents have been filed covering synthesis methods (CN103880757A), zinc complexes, and topical formulations combining the compound with silver sulfadiazine for wound care .

Regulatory Compliance

The compound is classified as “For research use only” under ICH Q3A guidelines. Current Good Manufacturing Practice (cGMP) production requires strict control of residual solvents (toluene < 890 ppm) and heavy metals (Cu < 5 ppm) .

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